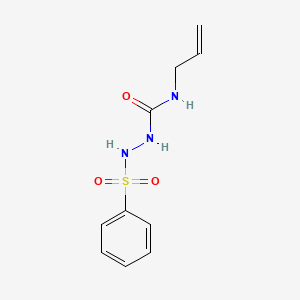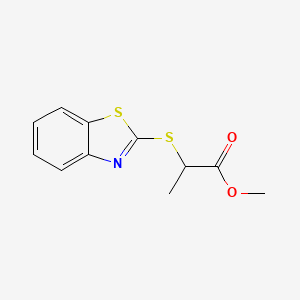
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide
Overview
Description
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NSC-319726 and is primarily used in the development of novel drugs and therapies.
Mechanism of Action
The mechanism of action of N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This enzyme plays a crucial role in energy metabolism and is also involved in various cellular processes, including DNA repair and apoptosis. By inhibiting GAPDH, N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide disrupts the energy metabolism of cancer cells, leading to cell death.
Biochemical and Physiological Effects
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a wide range of cancer cells, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of using this compound is its toxicity, which may limit its clinical applications.
Future Directions
There are several future directions for the research on N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide. One of the areas of interest is the development of more potent and selective inhibitors of GAPDH. Another area of research is the investigation of the potential applications of this compound in the treatment of neurodegenerative disorders. Furthermore, the development of drug delivery systems that can effectively deliver N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide to target tissues is also an area of interest. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion
In conclusion, N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide is a promising compound with potential applications in cancer therapy and the treatment of neurodegenerative disorders. Its mechanism of action involves the inhibition of GAPDH, leading to cell death in cancer cells. However, further research is needed to evaluate its safety and efficacy in preclinical and clinical trials.
Scientific Research Applications
N-allyl-2-(phenylsulfonyl)hydrazinecarboxamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-(benzenesulfonamido)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-2-8-11-10(14)12-13-17(15,16)9-6-4-3-5-7-9/h2-7,13H,1,8H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGTVKAOQUVRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NNS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfonyl)-N-(prop-2-en-1-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(4-bromophenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267977.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4267988.png)
![methyl 5-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4267996.png)
![methyl 5-ethyl-2-[(4-morpholinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268003.png)
![ethyl 5-[(4-bromophenyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B4268008.png)
amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268016.png)

![methyl 5-methyl-2-[({2-[(5-propyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268037.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4268039.png)


![2-{[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4268077.png)
![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4268092.png)